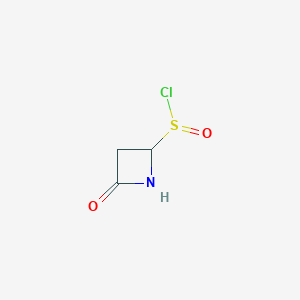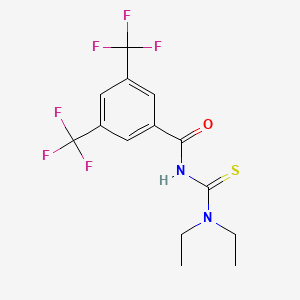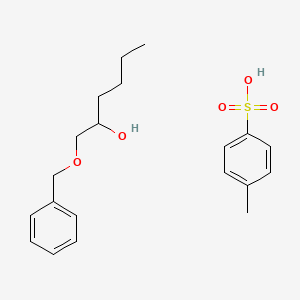
4-Oxoazetidine-2-sulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxoazetidine-2-sulfinyl chloride is a chemical compound with the molecular formula C3H4ClNO2S It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features both sulfinyl and carbonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxoazetidine-2-sulfinyl chloride typically involves the reaction of azetidine derivatives with sulfinyl chloride reagents. One common method includes the use of 4-oxoazetidine-2-carbaldehydes as starting materials, which undergo a series of reactions to introduce the sulfinyl chloride group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxoazetidine-2-sulfinyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild conditions.
Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfides, and various substituted azetidine derivatives .
Aplicaciones Científicas De Investigación
4-Oxoazetidine-2-sulfinyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Oxoazetidine-2-sulfinyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfinyl chloride group, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
4-Oxoazetidine-2-carbaldehyde: A precursor in the synthesis of 4-Oxoazetidine-2-sulfinyl chloride, known for its dual reactivity as both a protected α-amino aldehyde and a masked β-amino acid.
Sulfonimidates: These compounds share the sulfinyl functional group and are used in similar synthetic applications.
β-Lactams: Structurally related to azetidines, β-lactams are widely studied for their antibiotic properties.
Uniqueness: this compound is unique due to its combination of the azetidine ring with sulfinyl and carbonyl groups, providing a versatile platform for chemical modifications and applications in various fields of research .
Propiedades
Número CAS |
803724-11-0 |
|---|---|
Fórmula molecular |
C3H4ClNO2S |
Peso molecular |
153.59 g/mol |
Nombre IUPAC |
4-oxoazetidine-2-sulfinyl chloride |
InChI |
InChI=1S/C3H4ClNO2S/c4-8(7)3-1-2(6)5-3/h3H,1H2,(H,5,6) |
Clave InChI |
KDXFMMHNGFNJFA-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)S(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B14206165.png)
![5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14206171.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)





![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)

![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
